

# what is the mechanism of action of 113-O12B

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 113-O12B

Cat. No.: B11929559

Get Quote

An In-depth Technical Guide on the Core Mechanism of Action of 113-012B

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

The novel ionizable cationic lipidoid, **113-O12B**, represents a significant advancement in the field of mRNA vaccine delivery. When formulated into lipid nanoparticles (LNPs), **113-O12B** facilitates potent and targeted delivery of mRNA payloads to lymph nodes. This targeted delivery mechanism enhances the induction of a robust, antigen-specific CD8+ T cell response, leading to significant anti-tumor immunity in preclinical models. This technical guide provides a comprehensive overview of the mechanism of action of **113-O12B**, including detailed experimental protocols, quantitative data, and visualizations of the key biological pathways and experimental workflows.

# Introduction

Messenger RNA (mRNA) vaccines have emerged as a powerful platform for inducing protective immunity against infectious diseases and for cancer immunotherapy. The efficacy of mRNA vaccines is critically dependent on the delivery vehicle, which protects the mRNA from degradation and facilitates its uptake by target cells. Lipid nanoparticles (LNPs) have become the leading platform for mRNA delivery. The ionizable lipid component of LNPs is a key determinant of their delivery efficiency and biodistribution.

**113-O12B** is a disulfide bond-containing ionizable cationic lipidoid that has been specifically designed for lymph node-targeted mRNA delivery.[1] Unlike conventional LNP formulations that



primarily accumulate in the liver, LNPs formulated with **113-O12B** exhibit preferential delivery to lymph nodes, the primary site of immune response induction.[1][2][3] This targeted approach enhances the presentation of mRNA-encoded antigens by antigen-presenting cells (APCs), leading to a more potent and durable anti-tumor immune response.

### Mechanism of Action of 113-O12B

The mechanism of action of **113-O12B** can be elucidated through a series of steps, from the formulation of the LNP to the induction of a specific T cell response.

# **Lymph Node-Targeted Delivery**

Subcutaneous administration of LNPs formulated with **113-O12B** results in specific accumulation in the draining lymph nodes.[1] This is in stark contrast to LNPs formulated with the well-established ionizable lipid ALC-0315, which show significant liver accumulation.[3] The precise molecular interactions driving this lymph node tropism are still under investigation but are thought to be related to the unique chemical structure of **113-O12B**.

## **Cellular Uptake and Endosomal Escape**

Once in the lymph nodes, **113-O12B** LNPs are taken up by APCs, such as dendritic cells (DCs) and macrophages. The cationic nature of **113-O12B** at the acidic pH of the endosome facilitates the disruption of the endosomal membrane, leading to the release of the mRNA cargo into the cytoplasm.

# **Antigen Expression and Presentation**

Following its release, the mRNA is translated by the host cell machinery into the encoded antigen. This endogenously synthesized antigen is then processed and presented on Major Histocompatibility Complex (MHC) class I molecules on the surface of the APCs.

# T Cell Activation and Anti-Tumor Response

The presentation of the antigen-MHC class I complex to naive CD8+ T cells, along with costimulatory signals from the APC, leads to the activation and proliferation of antigen-specific cytotoxic T lymphocytes (CTLs). These CTLs can then recognize and kill tumor cells expressing the same antigen. The enhanced presence of activated DCs and M1-like macrophages in the tumor microenvironment further contributes to the anti-tumor effect.[1]



# **Quantitative Data**

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of **113-O12B** LNPs.

Table 1: In Vivo Biodistribution of 113-O12B LNPs vs.

ALC-0315 LNPs

| Organ        | 113-O12B/mLuc<br>(Radiance) | ALC-0315/mLuc<br>(Radiance) |
|--------------|-----------------------------|-----------------------------|
| Inguinal LNs | High                        | Low                         |
| Liver        | Low                         | High                        |

Data abstracted from Chen, J., et al. PNAS (2022).[2][3]

Table 2: Cellular Uptake of 113-O12B/mCre in Antigen-

**Presenting Cells** 

| Cell Type       | 113-O12B/mCre (%<br>Positive) | ALC-0315/mCre (%<br>Positive) |
|-----------------|-------------------------------|-------------------------------|
| Dendritic Cells | ~27%                          | Lower than 113-O12B           |
| Macrophages     | ~34%                          | Lower than 113-O12B           |

Data abstracted from Chen, J., et al. PNAS (2022).

Table 3: Therapeutic Efficacy of 113-O12B/mOVA in

**B16F10-OVA Tumor Model** 

| Treatment Group | Tumor Volume        | Survival  |
|-----------------|---------------------|-----------|
| Untreated       | Rapid Growth        | < 25 days |
| ALC-0315/mOVA   | Inhibition          | Prolonged |
| 113-O12B/mOVA   | Stronger Inhibition | > 35 days |



Data abstracted from Chen, J., et al. PNAS (2022).[3]

Table 4: Therapeutic Efficacy of 113-O12B/mTRP2 in

**B16F10 Tumor Model with anti-PD-1 Therapy** 

| Treatment Group            | Complete Response (CR) |
|----------------------------|------------------------|
| Untreated                  | 0/5                    |
| anti-PD-1 alone            | 0/5                    |
| 113-O12B/mTRP2 + anti-PD-1 | 40% (2/5)              |

Data abstracted from Chen, J., et al. PNAS (2022).[4]

# Experimental Protocols Preparation of 113-O12B LNPs

#### Materials:

- 113-O12B ionizable lipid
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG)
- mRNA (encoding antigen of interest)
- Ethanol
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- · Microfluidic mixing device



#### Protocol:

- Prepare a lipid mixture in ethanol containing 113-012B, DSPC, cholesterol, and DMG-PEG at a specific molar ratio (e.g., 50:10:38.5:1.5).
- Dissolve the mRNA in citrate buffer.
- Load the lipid solution and the mRNA solution into separate syringes of a microfluidic mixing device.
- Mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic).
- Dialyze the resulting LNP solution against PBS to remove ethanol and raise the pH.
- Sterile filter the final LNP formulation.

# In Vivo B16F10-OVA Melanoma Model

#### Materials:

- B16F10-OVA melanoma cells
- C57BL/6 mice
- 113-012B/mOVA LNPs
- Control LNPs (e.g., ALC-0315/mOVA)
- PBS
- Calipers

#### Protocol:

- Culture B16F10-OVA cells in appropriate media.
- Subcutaneously inject a suspension of B16F10-OVA cells into the flank of C57BL/6 mice.
- Allow tumors to establish and reach a palpable size.



- · Randomize mice into treatment groups.
- Administer 113-O12B/mOVA LNPs, control LNPs, or PBS via subcutaneous injection at a site distant from the tumor (e.g., tail base).
- Perform booster immunizations as required by the study design.
- Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
- Monitor animal survival.
- At the end of the study, tumors and relevant tissues (e.g., lymph nodes, spleen) can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).

# Visualizations Signaling Pathway of 113-O12B LNP-mediated AntiTumor Immunity



Click to download full resolution via product page

Caption: Signaling pathway of 113-012B LNP-mediated anti-tumor immunity.

# Experimental Workflow for Preclinical Evaluation of 113-O12B LNPs





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. 113-O12B-Lipid Nanoparticles (Targeted to Lymph Nodes) CD Bioparticles [cd-bioparticles.net]
- 2. researchgate.net [researchgate.net]



- 3. pnas.org [pnas.org]
- 4. Lipid nanoparticle-mediated lymph node-targeting delivery of mRNA cancer vaccine elicits robust CD8+ T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is the mechanism of action of 113-O12B].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b11929559#what-is-the-mechanism-of-action-of-113-o12b]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com